molecular formula C16H18N2 B7559949 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

Cat. No. B7559949
M. Wt: 238.33 g/mol
InChI Key: MRQMWQZAWNURGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, also known as MMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMQ is a member of the quinoxaline family, which is known for its diverse biological activities. MMQ has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but it is believed to involve the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to bind to the glycine site of the NMDA receptor and enhance its activity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to inhibit the activity of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biochemical and physiological effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to reduce the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is also relatively stable and can be easily synthesized. However, 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has some limitations, including its potential toxicity and limited availability. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One direction is to further elucidate the mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, particularly its effects on glutamate and GABA receptors. Another direction is to explore the potential therapeutic applications of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new derivatives of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be synthesized using a variety of methods, including the condensation of 2-methylphenylamine and ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. Other methods include the reaction of 2-methylphenylamine with 1,2-dichlorobenzene, followed by the reduction of the intermediate with lithium aluminum hydride. The yield of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.

Scientific Research Applications

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been used as a tool compound to study the role of glutamate receptors in neurodegenerative diseases and to develop new drugs for the treatment of neurological disorders.

properties

IUPAC Name

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-13-6-2-3-7-14(13)12-18-11-10-17-15-8-4-5-9-16(15)18/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQMWQZAWNURGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline

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